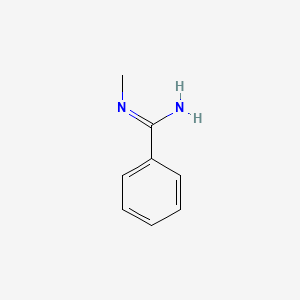

N-Methylbenzamidine

描述

Significance of Amidines in Organic Chemistry and Coordination Chemistry Research

Amidines are a class of organic compounds characterized by the functional group RC(NR')NR''R'''. Their unique structural and electronic properties make them valuable building blocks in organic synthesis and as ligands in coordination chemistry. The presence of both a nucleophilic and a basic nitrogen atom allows amidines to participate in a wide array of chemical transformations.

In organic synthesis, amidines serve as versatile intermediates for the preparation of a variety of heterocyclic compounds, which are scaffolds of significant importance in medicinal chemistry and materials science. The reactivity of the amidine moiety allows for the construction of complex molecular architectures.

In the realm of coordination chemistry, amidines and their deprotonated form, amidinates, are highly effective ligands for a wide range of metal ions. They are known to stabilize metals in various oxidation states and can adopt several coordination modes, including monodentate, bidentate chelating, and bridging. This versatility has led to their use in the development of catalysts for various organic transformations, including polymerization and cross-coupling reactions. The electronic and steric properties of the amidine ligand can be readily tuned by modifying the substituents on the nitrogen and carbon atoms, allowing for fine control over the properties of the resulting metal complexes.

Historical Context of N-Methylbenzamidine in Chemical Literature

The synthesis of N-substituted amidines has a long history, with the Pinner reaction, first described by Adolf Pinner in 1877, being a cornerstone method. wikipedia.org This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then react with an amine to produce the corresponding amidine. wikipedia.orgnih.gov Early reports on the synthesis of N-substituted benzamidines often utilized variations of this classical method. oup.com

Specific historical accounts detailing the first synthesis of this compound are not extensively documented in readily available literature, highlighting its more recent emergence as a compound of specific interest. However, the alkylation of benzamidine (B55565) derivatives has been a known transformation for over a century. For instance, early 20th-century research described the alkylation of this compound with methyl iodide, which results in the formation of N,N'-dimethylbenzamidine among other products. researchgate.net This indicates that this compound was synthesized and used as a precursor in chemical reactions well before its specific properties and applications were a focus of dedicated study.

Overview of Key Research Domains Involving this compound

While dedicated research on this compound is not as extensive as for other related compounds, its potential applications can be inferred from the broader research on N-substituted benzamidines. The primary areas of interest for these compounds, and by extension this compound, lie in coordination chemistry and catalysis, as well as in medicinal chemistry.

Coordination Chemistry and Catalysis: The ability of N-substituted benzamidines to act as versatile ligands for transition metals is a major driver of research in this field. Metal complexes featuring benzamidinate ligands have been investigated for their catalytic activity in a variety of organic transformations. The methyl group in this compound can influence the steric and electronic environment of the metal center, potentially tuning the catalytic selectivity and activity.

Medicinal Chemistry: The benzamidine scaffold is a recognized pharmacophore, known to interact with various biological targets, particularly serine proteases. nih.gov A series of N1-substituted-4-alkoxybenzamidines have been synthesized and evaluated for their effects on blood coagulation and platelet aggregation, as well as for antiarrhythmic activity. nih.gov While specific studies on the biological activity of this compound are limited in the public domain, its structural similarity to other biologically active benzamidines suggests its potential as a lead compound for drug discovery.

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound in the surveyed literature, the following tables present representative data for the closely related and well-characterized N-methylbenzamide. This information is provided for illustrative purposes to offer insights into the physicochemical properties that could be expected for this compound, with the understanding that the amidine functionality will impart distinct properties, such as higher basicity.

Table 1: Physicochemical Properties of N-methylbenzamide

| Property | Value | Reference |

| Molecular Formula | C8H9NO | nih.gov |

| Molecular Weight | 135.16 g/mol | nih.gov |

| Melting Point | 78-80 °C | chemicalbook.com |

| Boiling Point | 291 °C | chemicalbook.com |

| Water Solubility | Soluble | chemicalbook.com |

| pKa | Not available | |

| LogP | 1.13 | nih.gov |

Table 2: Spectroscopic Data of N-methylbenzamide

| Technique | Key Signals | Reference |

| ¹H NMR (CDCl₃) | δ 7.78 (d, J=7.3 Hz, 2H), 7.51-7.40 (m, 3H), 6.30 (br s, 1H), 3.01 (d, J=4.9 Hz, 3H) | Data derived from typical spectra |

| ¹³C NMR (CDCl₃) | δ 168.2, 134.4, 131.5, 128.5, 127.0, 26.8 | Data derived from typical spectra |

| IR (KBr, cm⁻¹) | 3300 (N-H), 1640 (C=O), 1540 (N-H bend) | nist.gov |

| Mass Spec (EI) | m/z 135 (M+), 105, 77 | nih.govnist.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N'-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDNVUABSBYLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955598 | |

| Record name | N-Methylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34028-17-6 | |

| Record name | N-Methylbenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034028176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Synthetic Utility of N Methylbenzamidine

N-Methylbenzamidine as a Reagent and Intermediate in Organic Synthesis

Role in Carbon-Nitrogen Bond Formation Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, crucial for the creation of pharmaceuticals, agrochemicals, and advanced materials rsc.orgnih.govmdpi.com. Amidines, including this compound, are significant participants in reactions that forge or modify C-N linkages. Their structure allows them to act as nucleophiles or electrophiles in various transformations.

Amidine Reactivity: Amidines can be readily synthesized from nitriles, which themselves are precursors to many nitrogen-containing compounds acsgcipr.orguantwerpen.benptel.ac.in. This accessibility from nitriles positions amidines as convenient starting points for introducing nitrogen functionalities.

General C-N Bond Formation: While specific documented reactions solely focused on this compound as a direct C-N bond forming reagent are not extensively detailed in the provided literature, the broader class of amidines participates in various C-N bond forming strategies. These include nucleophilic additions, cross-coupling reactions (such as Buchwald-Hartwig amination, though typically involving amines and aryl halides) tcichemicals.com, and oxidative C-H/N-H bond functionalization uri.edu. The elimination of isocyanates, as discussed in Section 2.3.3, is a direct transformation involving a C-N bond.

Precursor to Nitrogenous Scaffolds: The inherent structure of this compound makes it a valuable synthon for building more complex nitrogenous molecules, where C-N bonds are integral to the final structure.

Applications in Heterocyclic Synthesis

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and play vital roles in pharmaceuticals, agrochemicals, and materials science openmedicinalchemistryjournal.comsciencepublishinggroup.commdpi.com. Amidines serve as highly effective building blocks for the construction of a wide array of these important cyclic structures.

This compound, in particular, has been implicated in the synthesis of various heterocyclic systems:

General Heterocycle Synthesis: Amidines are well-established precursors for synthesizing a broad spectrum of nitrogen heterocycles. These include, but are not limited to, pyrimidines, imidazoles, 1,2,4-triazoles, 1,3,5-triazines, benzimidazoles, quinazolines, and oxadiazoles (B1248032) rsc.org. The reaction typically involves condensation or cyclization reactions with appropriate bifunctional reagents.

Condensed Heterocyclic Rings: this compound dihydrochloride (B599025) has been specifically mentioned in the context of synthesizing "Nitrogen Condensed Heterocyclic Rings (AREA)" google.com. This indicates its direct utility in forming fused ring systems containing nitrogen.

Triazine Synthesis: Methylbenzamidine has been noted to favor the attack of the substituted nitrogen in reactions leading to 1,2-dihydro-1,3,5-triazines, suggesting its role as a precursor in the formation of these six-membered nitrogen heterocycles clockss.org.

Table 1: Heterocycles Synthesized from Amidines and Relevance to this compound

| Heterocycle Class | General Synthetic Approach from Amidines | Relevance to this compound |

| Pyrimidines | Condensation with 1,3-dicarbonyl compounds | General amidine utility; this compound can participate in such reactions. |

| Imidazoles | Condensation with α-haloketones or α-hydroxyketones | General amidine utility; this compound can be employed. |

| 1,2,4-Triazoles | Reaction with hydrazines, acyl halides, or orthoesters | General amidine utility. |

| 1,3,5-Triazines | Trimerization of amidines or condensation with esters/nitriles | Methylbenzamidine specifically mentioned as favoring attack in reactions leading to 1,2-dihydro-1,3,5-triazines clockss.org. |

| Benzimidazoles | Condensation with o-phenylenediamines | General amidine utility. |

| Quinazolines and Quinazolinones | Reaction with anthranilic acid derivatives or related compounds | General amidine utility. |

| Nitrogen Condensed Heterocyclic Rings | Various cyclization and condensation pathways | This compound dihydrochloride is cited in the synthesis of such rings google.com. |

| 1,2,4-Oxadiazoles | Cyclization reactions with carboxylic acid derivatives or nitriles | General amidine utility; specific mention in synthesis of trisubstituted 4H-1,2,4-oxadiazines lookchem.com. |

Tandem Oxidative Rearrangements and Isocyanate Elimination Reactions Involving N-Substituted Amidines

A significant area of synthetic utility for N-substituted amidines, which includes this compound, is their participation in tandem oxidative rearrangement and isocyanate elimination reactions. This methodology provides an efficient route to secondary amides, often under mild conditions.

The general process involves the oxidation of an N-substituted amidine, typically mediated by hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA). This oxidation initiates a rearrangement sequence that can lead to the formation of carbodiimide (B86325) intermediates or directly to isocyanates through elimination. These intermediates can then be trapped by nucleophiles, such as water or alcohols, to yield amides or carbamates, respectively.

Reaction Mechanism and Utility: The reaction proceeds via an N-acylurea formation followed by isocyanate elimination. The N-substituted amidine substrates are readily synthesized from accessible nitriles uantwerpen.be. This protocol is particularly valuable for synthesizing challenging secondary amides, including those derived from sterically hindered or electron-deficient amines, which are often difficult to prepare via traditional condensation methods acsgcipr.orguantwerpen.be.

Elimination of the Amine Component: A key feature of this transformation is that the amine part of the original amidine is eliminated as an isocyanate. This means the amine used to form the amidine is not incorporated into the final amide product, offering considerable flexibility in substrate selection for the final amide structure uantwerpen.be.

Research Findings: Studies have demonstrated the efficacy of this approach. For instance, the reaction of N-benzylbenzamidine (1a) with two equivalents of PIDA in toluene (B28343) at 100 °C resulted in complete conversion within 10 minutes, yielding N-(benzylcarbamoyl)-N-phenylacetamide (2a) in 83% isolated yield uantwerpen.be. This example highlights the efficiency and applicability of the tandem oxidative rearrangement and isocyanate elimination for N-substituted benzamidines.

Table 2: Tandem Oxidative Rearrangement of N-Substituted Amidines to Secondary Amides (Illustrative example based on literature data for a related N-substituted benzamidine)

| Substrate (N-Substituted Benzamidine) | Oxidant/Reagent | Solvent | Temperature | Reaction Time | Product (Secondary Amide) | Yield | Citation |

| N-benzylbenzamidine (1a) | PIDA (2 equiv.) | Toluene | 100 °C | 10 min | N-(benzylcarbamoyl)-N-phenylacetamide (2a) | 83% | uantwerpen.be |

This tandem process represents a powerful synthetic tool, transforming readily available nitriles into valuable secondary amides through a sequence involving N-substituted amidines.

List of Compounds Mentioned:

this compound

this compound dihydrochloride

N-benzylbenzamidine

N-(benzylcarbamoyl)-N-phenylacetamide

Chemical Reactivity and Mechanistic Investigations of N Methylbenzamidine

Participation in Organic Rearrangements and Cyclization Reactions

Amidine-Mediated Rearrangements

Rearrangement reactions involve the migration of atoms or groups within a molecule, leading to the formation of structural isomers. Amidines, particularly N-substituted variants, can participate in various rearrangement pathways, often under oxidative conditions or in the presence of specific catalysts.

Research on N-substituted amidines has demonstrated their capacity to undergo oxidative rearrangements. For instance, N-benzyl-N-methylbenzamidine, a related N-methylated benzamidine (B55565) derivative, has been shown to participate in a tandem oxidative rearrangement and isocyanate elimination process. In this reaction, treatment with hypervalent iodine reagents like bis(acyloxy)(phenyl)-λ³-iodane (PIDA) leads to the formation of secondary amides. The proposed mechanism involves the initial formation of an N-acylurea intermediate, followed by the elimination of an isocyanate. This transformation highlights the potential for N-methylbenzamidine derivatives to be substrates in synthetic strategies aimed at producing amides, often starting from readily available nitriles.

Table 3.3.1.1: Examples of Amidine-Mediated Oxidative Rearrangements (Related Compounds)

| Substrate (Example) | Reagent | Conditions | Product | Yield | Reference |

| N-benzyl-N-methylbenzamidine | PIDA (2 eq.) | Toluene (B28343), 100 °C, 10 min | N-(benzylcarbamoyl)-N-phenylacetamide | 83% | uantwerpen.be |

| N-benzyl-N-methylbenzamidine | PIDA (1.2 eq.) | Toluene, 100 °C, 15 h | N-(N'-benzyl-N'-methylcarbamoyl)-N-phenylacetamide (via intermediate) | 87% | uantwerpen.be |

While direct studies on the rearrangement of this compound itself are limited, the reactivity observed in related N-methylated benzamidines suggests that it could potentially undergo similar transformations, depending on the specific reaction conditions and the presence of appropriate activating agents.

Cyclocondensation Reactions Utilizing this compound Derived Structures

The amidine functional group, with its nucleophilic nitrogen atoms and electrophilic carbon, is a versatile building block in organic synthesis, particularly in cyclocondensation reactions that form heterocyclic ring systems. These reactions are fundamental for constructing diverse molecular scaffolds found in pharmaceuticals, agrochemicals, and materials science.

Benzamidines, including substituted variants, are known to react with various bifunctional compounds to yield heterocyclic structures. For example, 4-methylbenzamidine hydrochloride has been utilized in the synthesis of heterocyclic compounds, notably 1,2,4-triazoles. Generally, amidines can participate in cyclocondensation reactions with compounds containing 1,3-dicarbonyl units, β-ketonic esters, or α,β-unsaturated carbonyl systems to form nitrogen-containing heterocycles such as pyrimidines researchgate.net. The presence of the N-methyl group in this compound could influence the regioselectivity and reactivity in such cyclization processes.

Table 3.3.2.1: General Cyclocondensation Reactions Involving Amidines

| Amidine Substrate (General) | Reactant Type | Product Class | Example Reaction Conditions (General) | Reference |

| Amidines | β-Ketonic esters | Pyrimidines | Acid catalysis, heating | researchgate.net |

| 4-Methylbenzamidine HCl | Various electrophiles | Triazoles | Specific reagents, controlled conditions | uantwerpen.be |

| Amidines | 1,3-Dicarbonyls | Pyrimidines | Various catalysts, heating | researchgate.net |

The specific application of this compound in documented cyclocondensation reactions is not extensively detailed. However, its structural features suggest it would be amenable to reactions that exploit the nucleophilicity of its nitrogen atoms and the electrophilicity of its central carbon atom, leading to the formation of various heterocyclic compounds.

Acid-Base Chemistry and Proton Transfer Dynamics in this compound Systems

Amidines are characterized by their significant basicity, primarily due to the resonance stabilization of the protonated form (amidinium ion). The lone pair of electrons on the imino nitrogen atom is readily available for protonation. In aqueous solutions, amidines typically exist in a protonated state at physiological pH.

General studies on nitrogen-containing functional groups indicate that amines are basic, with protonated amines having pKa values around 10 prepchem.com. Amides, in contrast, exhibit much weaker basicity due to resonance delocalization of the nitrogen lone pair into the carbonyl group prepchem.com. N-Methylbenzamide, an amide, has a predicted pKa of 15.00±0.46 chemicalbook.com, indicating it is a very weak base.

Proton transfer dynamics in biological systems and organic molecules are influenced by factors such as hydrogen bonding, molecular environment, and the intrinsic acidity/basicity of the participating groups ontosight.aiechemi.comwikipedia.orgchallenge-family.comuni-muenchen.deuni-halle.de. While specific studies on proton transfer dynamics involving this compound are lacking, its basic nature implies that it can readily accept protons, and its conjugate acid (the amidinium ion) can participate in proton transfer processes. The N-methyl substituent is not expected to drastically alter the fundamental basicity of the amidine group compared to unsubstituted benzamidine, though it might subtly influence electronic distribution and steric accessibility.

Table 3.4.1.1: Acid-Base Properties of Related Amidine and Amide Compounds

| Compound Name | Class | pKa Value (Experimental/Predicted) | Notes | Reference |

| This compound | Amidine | Not reported | Expected to be basic; protonated at physiological pH | N/A |

| Benzamidine | Amidine | ~12.5 (for protonated form) | Generally basic | youtube.com |

| N-Methylbenzamide | Amide | 15.00 ± 0.46 (Predicted) | Very weak base | chemicalbook.com |

| N-hydroxy-4-methyl-benzamidine | Amidoxime (B1450833) | 6.95 ± 0.69 (Predicted) | Less basic than amidines | noaa.govactivate-scientific.com |

| Aniline | Amine | ~4.6 (for protonated form) | Less basic than aliphatic amines due to resonance | prepchem.com |

| Aliphatic Primary Amine (e.g., methylamine) | Amine | ~10.6 (for protonated form) | Moderately basic | prepchem.com |

The basicity of this compound is a key property influencing its chemical behavior, including its solubility, its ability to form salts, and its participation in acid-catalyzed reactions or interactions with acidic species.

Coordination Chemistry and Metal N Methylbenzamidine Complexes

Synthesis and Structural Characterization of N-Methylbenzamidine Metal Complexes

The synthesis of metal complexes involving this compound typically involves reacting the ligand with appropriate metal salts under controlled conditions. The resulting complexes are then characterized using a range of spectroscopic and crystallographic techniques to elucidate their structure and bonding.

Coordination Modes of this compound as a Ligand

This compound can act as a ligand in several coordination modes. While specific studies detailing the diverse coordination modes of this compound are less prevalent in the provided search results compared to general amidinates, amidines, in general, are known to coordinate to metal centers through their nitrogen atoms. They can function as monodentate ligands, coordinating through one nitrogen atom, or as bidentate ligands, chelating to the metal center through both nitrogen atoms, often after deprotonation to form an amidinate anion. The presence of the methyl group on one of the nitrogen atoms can influence the steric and electronic environment around the metal center, potentially affecting the preferred coordination mode. General amidinate ligands are described as four-electron, monoanionic, and N-donor bidentate chelates, with tunable steric and electronic properties based on substituent variations nih.gov.

Crystallographic Investigations of this compound Coordination Compounds

Crystallographic studies are crucial for determining the precise three-dimensional structure of metal-N-methylbenzamidine complexes. These investigations provide detailed information about bond lengths, bond angles, coordination geometries, and intermolecular interactions within the crystal lattice. For instance, studies on related amidine compounds, such as N-cyclohexyl-3-methylbenzamidine, have revealed specific crystallographic data, including unit cell parameters and molecular conformations nih.gov. These studies often highlight the characteristic N—C—N skeleton of amidine species and the spatial arrangement of substituents relative to the core structure nih.gov. The dihedral angle between the phenyl ring and the [NCN] plane, as well as the conformation of alkyl substituents, are typically reported nih.gov.

Table 1: Crystallographic Data for a Representative Amidine Compound

| Parameter | Value |

| Compound | N-Cyclohexyl-3-methylbenzamidine |

| Molecular Formula | C14H20N2 |

| Mr | 216.32 |

| Crystal System | Orthorhombic |

| a | 9.064 (2) Å |

| b | 11.417 (3) Å |

| c | 12.311 (3) Å |

| Volume (V) | 1274.0 (5) Å3 |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (T) | 200 K |

| Crystal Size | 0.30 × 0.25 × 0.20 mm |

Note: Data is representative of a similar amidine compound as direct crystallographic data for this compound metal complexes was not explicitly found in the provided snippets.

Spectroscopic Studies of Metal-N-Methylbenzamidine Interactions

Spectroscopic techniques, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for characterizing the metal-ligand interactions in this compound complexes. IR spectroscopy can identify characteristic vibrational frequencies associated with the amidine functional groups and their changes upon coordination. For example, shifts in C=N and N-H stretching frequencies can indicate coordination through the nitrogen atoms mtct.ac.inmdpi.com. NMR spectroscopy provides detailed information about the electronic environment of the ligand protons and carbons, revealing changes upon complexation and confirming the structure. UV-Vis spectroscopy can be used to study electronic transitions within the complex, providing insights into ligand field effects and metal-ligand bonding researchgate.netresearchgate.net.

Ligand Field Effects and Electronic Properties in this compound Coordination

The coordination of this compound to a metal center influences the electronic structure of the metal ion through ligand field effects. Ligand Field Theory (LFT) explains how the presence of ligands around a central metal ion causes the degeneracy of the d orbitals to be lifted, resulting in a splitting of energy levels (ligand field splitting, Δ) mdpi.comlibretexts.orgnumberanalytics.comresearchgate.netscm.com. The magnitude of this splitting is dependent on the nature of the metal ion, its oxidation state, and the specific properties of the this compound ligand, such as its donor strength and steric bulk. These effects dictate the spin state (high-spin vs. low-spin) of the metal ion, which in turn influences the complex's magnetic properties, reactivity, and spectroscopic behavior mdpi.comlibretexts.orgnumberanalytics.com. The electronic properties also impact the ligand's ability to engage in π-back-bonding, further modifying the metal-ligand interaction mdpi.com.

Reactivity and Stability of this compound Coordination Compounds

The stability and reactivity of this compound metal complexes are governed by the strength of the metal-ligand bonds and the electronic configuration of the metal center. Factors such as steric hindrance, electronic effects of substituents on the ligand, and the nature of the metal ion all play a role.

Exchange Reactions in this compound-Metal Systems

Metal-ligand exchange reactions are a significant area of study in coordination chemistry, involving the replacement of one ligand by another or the exchange of a metal center within a complex chem-soc.siwissensdrang.comfrontiersin.orgnih.govwikipedia.org. While specific examples of exchange reactions involving this compound complexes were not detailed in the provided snippets, general principles of metal exchange apply. These reactions can occur through various mechanisms, often involving dissociation of the initial complex followed by association with a new metal ion or ligand chem-soc.si. The rate and outcome of such reactions are influenced by factors like the relative thermodynamic stability of the species involved, the kinetics of the dissociation and association steps, and the reaction conditions (e.g., pH, temperature, concentration) chem-soc.sinih.govwikipedia.orggcnayanangal.com. Understanding these exchange processes is crucial for applications in catalysis, where ligand or metal exchange can regenerate active species or modify catalytic pathways chem-soc.sifrontiersin.org.

Theoretical and Computational Chemistry of N Methylbenzamidine

Free Energy Perturbation and Thermodynamic Analysis in Molecular Recognition Studies

The accurate prediction and understanding of molecular recognition, particularly in the context of protein-ligand interactions, are central to fields such as drug discovery and biochemistry. Computational chemistry employs advanced techniques like Free Energy Perturbation (FEP) and other thermodynamic analysis methods to quantitatively assess the binding affinities and energetic contributions governing these interactions. These methods, often integrated with molecular dynamics (MD) simulations, allow researchers to simulate the gradual transformation of one molecular state into another, thereby calculating the free energy differences associated with binding or other molecular processes frontiersin.orguiuc.edumpg.denih.govfrontiersin.org.

Free energy calculations, including FEP and Thermodynamic Integration (TI), are alchemical in nature, meaning they model non-physical transformations to bypass the direct simulation of rare events like binding or unbinding uiuc.edumpg.deresearchgate.netpurdue.edu. By calculating relative free energies, researchers can compare the binding strengths of different ligands to a target or understand the energetic basis of molecular recognition frontiersin.orgresearchgate.netsquarespace.com. These computational approaches provide atomic-level insights into the forces driving molecular interactions, such as electrostatic and van der Waals forces, as well as solvation effects frontiersin.orgnih.govnih.gov.

While direct, detailed studies specifically on N-Methylbenzamidine using FEP for molecular recognition are not extensively detailed in the retrieved literature, related compounds have been investigated using these powerful techniques. For instance, a study utilized molecular dynamics simulations in conjunction with free-energy perturbation calculations (specifically the Finite Difference Thermodynamic Integration - FDTI algorithm) to evaluate the relative free energies of hydration and binding to thrombin for benzamidine (B55565) and p-methylbenzamidine acs.org. This research aimed to understand the structural basis for the inhibitory activity of these compounds.

The findings from this study indicated that p-methylbenzamidine exhibited a greater affinity for thrombin compared to benzamidine. This enhanced binding was attributed to stronger electrostatic and hydrophobic interactions between p-methylbenzamidine and the enzyme acs.org. Such detailed thermodynamic analyses are crucial for elucidating the subtle differences in molecular recognition that can lead to varying biological activities.

| Compound | Target | Affinity Comparison | Key Interaction Factors Identified (vs. Benzamidine) |

| Benzamidine | Thrombin | Baseline | - |

| p-Methylbenzamidine | Thrombin | Higher | Stronger electrostatic and hydrophobic interactions |

These types of computational investigations, employing FEP and thermodynamic analysis, provide a quantitative framework for understanding molecular recognition. They are instrumental in guiding the design of new molecules with optimized binding properties, contributing significantly to structure-based drug design efforts by predicting and explaining binding affinities at a molecular level frontiersin.orgnih.govbiorxiv.org.

Supramolecular Chemistry and Advanced Self Assemblies Involving N Methylbenzamidine

Intermolecular Hydrogen Bonding Networks and Crystal Engineering of N-Methylbenzamidine Derivatives

While the crystal structure of this compound itself is not extensively detailed in publicly available literature, the principles of crystal engineering and the observed hydrogen bonding patterns in analogous compounds provide a strong basis for predicting its behavior. The amidine functional group, with its N-H donor and imine nitrogen acceptor sites, is inherently suited for forming robust hydrogen bonds.

In a closely related structure, N-Cyclohexyl-3-methylbenzamidine, the crystal packing is dictated by N-H···N hydrogen bonds, which link the molecules into one-dimensional chains. nih.govnih.gov This fundamental interaction is a common motif in amidine chemistry and is highly anticipated to be a primary feature in the crystal lattice of this compound.

Furthermore, studies on various N-substituted benzamides offer insights into the types of hydrogen bonding networks that could be expected. For instance, in the crystal structure of 4-Methoxy-N-methylbenzamide, molecules are connected by N—H⋯O hydrogen bonds, forming chains that are further linked into a three-dimensional network by C—H⋯π interactions. researchgate.net Similarly, N-Isopropylbenzamide forms one-dimensional chains through intermolecular N—H⋯O hydrogen bonds. nih.gov The analysis of imide hydrogen-bond patterns in N-acylbenzamides also reveals the prevalence of N-H...O interactions, leading to either chain or dimer formations. nih.gov These examples underscore the capability of the N-methylamide and related functionalities to direct crystal packing through predictable hydrogen bonding.

The principles of crystal engineering suggest that by modifying the benzamidine (B55565) core with different substituents, it would be possible to tune the resulting supramolecular architecture. These modifications could introduce additional hydrogen bond donors or acceptors, or steric bulk that influences the packing arrangement, leading to the rational design of crystalline materials with desired structural motifs.

Table 1: Hydrogen Bonding Interactions in this compound Analogues

| Compound | Hydrogen Bond Type | Resulting Supramolecular Motif |

|---|---|---|

| N-Cyclohexyl-3-methyl-benzamidine | N-H···N | One-dimensional chains |

| 4-Methoxy-N-methylbenzamide | N—H⋯O, C—H⋯O, C—H⋯π | Three-dimensional network |

| N-Isopropylbenzamide | N—H⋯O | One-dimensional chains |

Molecular Self-Assembly Processes and Ordered Architectures

The self-assembly of small molecules into supramolecular gels is a well-documented phenomenon driven by non-covalent interactions. nih.gov Amide-containing molecules, in particular, are excellent gelators due to their ability to form strong, directional hydrogen bonds, leading to the formation of one-dimensional fibrous networks that immobilize solvent molecules. nih.gov For example, glycosyl squaramides, which contain amide-like functional groups, have been shown to be efficient gelators in organic solvents and aqueous mixtures, with hydrogen bonding being a key driving force for self-assembly. rsc.org Given the structural and functional similarities, it is plausible that appropriately designed this compound derivatives could also act as low molecular weight gelators, forming supramolecular gels.

The self-assembly process is highly dependent on factors such as solvent, temperature, and concentration. These parameters can influence the thermodynamics and kinetics of aggregation, leading to the formation of different supramolecular structures. The principles of molecular self-assembly suggest that this compound could potentially form various ordered architectures, such as nanofibers, ribbons, or vesicles, depending on the specific intermolecular interactions at play.

Host-Guest Chemistry and Non-Covalent Interactions

There is a lack of specific research on the host-guest chemistry of this compound. However, the general principles of host-guest interactions with common macrocyclic hosts can be considered. Macrocycles like cyclodextrins, calixarenes, and cucurbiturils have hydrophobic cavities and are capable of encapsulating guest molecules, forming inclusion complexes. academie-sciences.fr The formation of these complexes is driven by a combination of non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonding.

For a molecule like this compound, the benzene (B151609) ring could serve as a suitable guest for the hydrophobic cavity of a macrocyclic host. The stability of such a host-guest complex would depend on the size and shape complementarity between the host and guest, as well as specific intermolecular interactions. For instance, cyclodextrins are known to form inclusion complexes with a wide variety of guest molecules, and the formation of such complexes can significantly alter the physicochemical properties of the guest. mdpi.com

The interaction between a guest molecule and the interior of a host cavity is a complex interplay of forces. Molecular modeling studies on the inclusion of various guest molecules within cyclodextrins have highlighted the importance of van der Waals interactions and the release of high-energy water molecules from the cavity as driving forces for complexation. academie-sciences.fr It is conceivable that this compound could form stable inclusion complexes with suitably sized cyclodextrins or other macrocyclic hosts, a hypothesis that warrants experimental investigation.

Integration of this compound Units into Supramolecular Materials (e.g., supramolecular polymers, frameworks)

The incorporation of specific molecular motifs into larger supramolecular materials is a key strategy for the development of functional materials with tailored properties. Although there are no reports on the integration of this compound into such materials, its chemical structure suggests its potential as a building block for supramolecular polymers and frameworks.

Coordination polymers and metal-organic frameworks (MOFs) are a class of materials where metal ions are linked by organic ligands to form extended networks. nih.govrsc.orgmdpi.commdpi.comrsc.org The amidine group of this compound could potentially act as a coordinating ligand for metal ions, leading to the formation of novel coordination polymers. The N-methyl and phenyl substituents would then decorate the pores or channels of the resulting framework, influencing its properties such as porosity, guest selectivity, and catalytic activity.

Supramolecular polymers are formed through the reversible, non-covalent linking of monomeric units. The directional hydrogen bonding capabilities of the amidine group in this compound make it a candidate for the construction of supramolecular polymer chains. By analogy with other amide-based systems that form robust supramolecular polymers through hydrogen bonding, it is plausible that this compound derivatives could be designed to self-assemble into polymeric structures in solution or in the solid state.

Furthermore, the concept of supramolecular gels, as discussed in section 7.2, represents another avenue for the integration of this compound into functional materials. These gels, formed through the self-assembly of low molecular weight gelators, have potential applications in areas such as drug delivery and tissue engineering. researchgate.net

常见问题

Q. What are the primary metabolic pathways of N-Methylbenzamidine in hepatic microsomes, and how are they characterized experimentally?

this compound undergoes two competing metabolic pathways in hepatic microsomes: N-demethylation (yielding benzamidine and formaldehyde) and N-oxygenation (theoretical formation of N-hydroxyamidine, though not directly observed). These pathways are studied using:

Q. What analytical methods are used to distinguish between this compound metabolites?

Researchers employ:

- Comparative HPLC retention times against synthetic standards to confirm metabolite identity (e.g., benzamidine vs. amidoxime) .

- Tautomerization studies using H NMR to assess stability of intermediates like α-aminonitrone tautomers (though these are not detected in vivo) .

- Enzyme inhibition assays to isolate competing pathways (e.g., CO inhibition to probe cytochrome P-450 involvement) .

Q. How do structural features of this compound influence its metabolic fate?

The presence of α-hydrogens in the N-methyl group directs metabolism toward N-demethylation instead of N-oxygenation. This is determined by:

- Comparing derivatives lacking α-hydrogens (e.g., N-t-butylbenzamidine), which favor N-oxygenation .

- Mechanistic studies proposing carbenium-iminium ion formation during N-dealkylation, validated via kinetic isotope effects .

Advanced Research Questions

Q. How can contradictions in reported enzyme specificity for this compound metabolism be resolved?

Discrepancies in cytochrome P-450 isoenzyme involvement are addressed through:

Q. What experimental designs optimize the study of competing N-demethylation and N-oxygenation pathways?

Key considerations include:

Q. How can researchers quantify the relative contribution of each metabolic pathway under varying conditions?

Methods include:

- Dual-labeling experiments (e.g., C-N-methyl vs. N-amine groups) to trace formaldehyde and benzamidine yields .

- Meta-analysis tools (e.g., heterogeneity metrics like ) to reconcile variability across studies .

- Computational modeling of radical stabilization energies to predict N-oxygenation feasibility .

Q. What strategies address heterogeneity in metabolic study findings for this compound?

Heterogeneity is managed by:

- Standardizing microsomal preparation protocols (e.g., centrifugation speeds, storage conditions) to reduce batch variability .

- Reporting and statistics to quantify inter-study inconsistency and guide reanalysis .

- Validating metabolites via multiple detection methods (e.g., HPLC coupled with mass spectrometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。